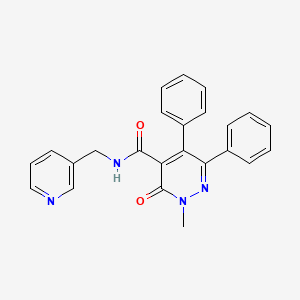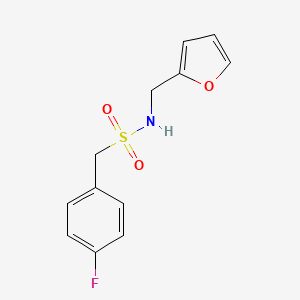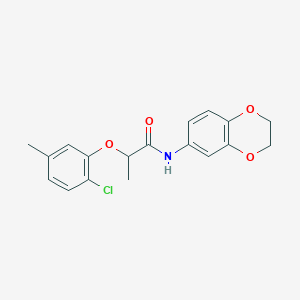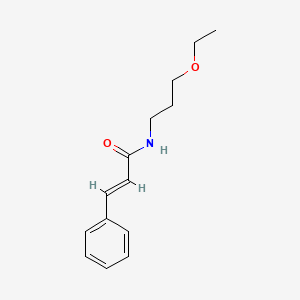
N-(diphenylmethyl)-2,5-dimethoxybenzenesulfonamide
Vue d'ensemble
Description
N-(diphenylmethyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest due to the sulfonamide moiety, which is significant in pharmacology as a vital pharmacophore. The interest in such compounds is driven by their potential applications in various fields, including medicinal chemistry, due to the versatility of the sulfonamide group.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves multi-step chemical processes, typically starting from halogenated phenols through sulfochlorination and amidation reactions. Amidation by refluxing the halogenated o-hydroxy-benzenesulfonyl chlorides with substituted amino compounds in organic solvents is a common step in synthesizing these derivatives (Shen Jun-ju, 2004).
Molecular Structure Analysis
The molecular structures of N-aryl-2,5-dimethoxybenzenesulfonamides, closely related to this compound, are stabilized by various intramolecular interactions, including C-H...O, N-H...Cl, and C-H...π(aryl) interactions. These structures exhibit different supramolecular architectures built through weak intermolecular interactions, contributing to their physical and chemical properties (K. Shakuntala et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving this compound and its derivatives can include N-alkylation reactions with alcohols, demonstrating the compound's reactivity towards forming N-alkylated products. These reactions highlight the compound's utility in synthesizing more complex molecules with potential biological activities (Lei Lu et al., 2015).
Physical Properties Analysis
The physical properties of compounds like this compound are influenced by their molecular structure. Crystallographic analyses reveal the impact of steric factors on the three-dimensional shape of these molecules, affecting their solubility, crystallinity, and overall physical state. The detailed crystallographic study provides insights into the molecule's conformation and intermolecular interactions, which are crucial for understanding its physical properties (M. Silveira, F. Fronczek, 2009).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity and interaction with various chemical agents. Computational studies, including DFT calculations and molecular dynamics simulations, provide insights into the compound's electronic structure, reactivity descriptors, and interaction with biomolecules, which are essential for designing molecules with desired chemical properties (P. Murthy et al., 2018).
Applications De Recherche Scientifique
Antioxidant and Enzyme Inhibition
Benzenesulfonamides incorporating 1,3,5-triazine motifs have shown potential in antioxidant properties and inhibitory activities against key enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders, suggesting applications in therapeutic research (Lolak et al., 2020).
Antimicrobial and Antituberculosis Activities
Novel sulfonamide derivatives have been synthesized and evaluated for antimicrobial activities, including potent fasciolicide properties. This suggests applications in developing new antimicrobial agents (Shen Jun-ju, 2004). Additionally, thiourea derivatives bearing benzenesulfonamide moiety have shown promise in antituberculosis activity, indicating potential in tuberculosis treatment research (Ghorab et al., 2017).
Sensor Development
The development of highly efficient sensors for ions like Co2+ based on bis-sulfonamides indicates applications in environmental monitoring and pollution control. Such sensors can provide sensitive and selective detection of heavy metals in water, showcasing the role of sulfonamide derivatives in environmental science (Sheikh et al., 2016).
Drug Development and Pharmacological Evaluation
Benzenesulfonamide derivatives have been explored for their pharmacological properties, including as anticonvulsant agents. This research suggests the potential of these compounds in developing new medications for treating epilepsy and related disorders (Wang et al., 2015).
Propriétés
IUPAC Name |
N-benzhydryl-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-25-18-13-14-19(26-2)20(15-18)27(23,24)22-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQMQZHQFKJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4541377.png)
![2-{5-[(4-nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541381.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4541395.png)


![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B4541405.png)

![N-ethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4541413.png)


![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4541428.png)
![N-[3-(dimethylamino)propyl]-N'-(9-ethyl-9H-carbazol-3-yl)ethanediamide](/img/structure/B4541435.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4541449.png)
![2-{4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4541460.png)